2-(1H-Indol-3-yl)morpholine
Description
Structure
3D Structure
Properties
CAS No. |
1368546-49-9 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.257 |
IUPAC Name |
2-(1H-indol-3-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-11-9(3-1)10(7-14-11)12-8-13-5-6-15-12/h1-4,7,12-14H,5-6,8H2 |
InChI Key |
XNTVTDNPTYDQBN-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Studies of the 2 1h Indol 3 Yl Morpholine Framework
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Moiety
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. libretexts.org The nitrogen lone pair in the pyrrole (B145914) ring significantly activates the system towards electrophiles. libretexts.org In an unsubstituted indole, electrophilic attack preferentially occurs at the C3 position. libretexts.org However, with the C3 position already occupied by the morpholine (B109124) ring in the 2-(1H-indol-3-yl)morpholine framework, electrophilic substitution is directed to other positions.
Research on related indole structures indicates that electrophilic attack on 3-substituted indoles typically occurs at the C2 position of the indole nucleus, or on the benzene (B151609) portion of the bicyclic system, often at the C5 position. smolecule.com The precise position of substitution depends on the nature of the electrophile and the reaction conditions. For instance, in related indole derivatives, electrophilic aromatic substitution can lead to the introduction of various substituents at the 2 or 5 positions. smolecule.com Common electrophilic substitution reactions such as nitration or halogenation would be expected to yield a mixture of isomers, with the distribution influenced by the directing effects of the C3-morpholinyl group and the reaction conditions employed.
Nucleophilic Reactions Involving the Morpholine Nitrogen
The morpholine moiety contains a secondary amine nitrogen atom that is nucleophilic and basic, making it a key site for functionalization. This nitrogen can readily participate in a variety of nucleophilic reactions, including alkylation and acylation, to generate a diverse range of derivatives.
N-alkylation is a common strategy to modify the morpholine ring. For example, in the synthesis of related compounds, the indole nitrogen is first alkylated with 4-(2-chloroethyl)morpholine (B1582488), demonstrating the reactivity of the morpholine as a nucleophile in substitution reactions. semanticscholar.org Similarly, the synthesis of pravadoline (B1678086) involves the alkylation of an indole precursor with 4-(2-chloroethyl)morpholine. scirp.org Acylation of the morpholine nitrogen is also a viable functionalization pathway. The synthesis of various bioactive molecules often involves forming an amide bond by reacting the morpholine nitrogen with an activated carboxylic acid or acyl chloride. vulcanchem.com These reactions highlight the utility of the morpholine nitrogen as a handle for introducing new structural features.
Table 1: Examples of Nucleophilic Reactions on Morpholine-Containing Indole Scaffolds
| Reaction Type | Reagents & Conditions | Product Type | Source |
|---|---|---|---|
| N-Alkylation | 4-(2-chloroethyl)morpholine hydrochloride, KOH, DMSO | N-alkylated indole-morpholine derivative | semanticscholar.org |
| Nucleophilic Substitution | 4-chloro-2-(1H-indol-3-yl)quinazoline, Et3N, MeCN, reflux | 4-[2-(1H-indol-3-yl)quinazolin-4-yl]morpholine | mdpi.com |
| N-Acylation | Carboxylic acid, HOBt/EDC | N-acylated morpholine derivative | vulcanchem.com |
Modifications at the Indole N-H Position
The nitrogen atom of the indole ring (N-H) is another critical site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent reactions with electrophiles. This position is frequently modified to introduce protecting groups or to synthesize N-substituted indole derivatives, which can have significantly different biological properties compared to their N-H counterparts. acs.org
N-alkylation is a primary modification. Studies have shown that treatment of an indole derivative with a base like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) followed by an alkyl halide, such as 4-(2-chloroethyl)morpholine, leads to the formation of the N-alkylated product. semanticscholar.org This strategy is often employed to create specific ligands for biological targets. semanticscholar.orgacs.org
N-acylation is another important transformation. For example, the N-H of 2-(1H-indol-3-yl)quinazolin-4(3H)-one was successfully acylated with benzoyl chloride to yield the corresponding N-benzoyl derivative. mdpi.com The presence of the N-H group is also crucial for establishing hydrogen bonds with biological targets, and its methylation or replacement has been used as a tool in structure-activity relationship (SAR) studies to probe the importance of this interaction. acs.org
Oxidative and Reductive Transformations of the Core Structure
The this compound framework can undergo various oxidative and reductive transformations, targeting either the indole or the morpholine ring. The indole moiety can be oxidized using reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide. evitachem.com Such reactions can lead to the formation of various oxidized derivatives, including indole-3-carboxylic acids.
The morpholine ring is also susceptible to oxidation. A notable transformation is the visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in the morpholine ring, using O₂ as the terminal oxidant. google.com This reaction opens the morpholine ring to form a difunctionalized product, specifically a 2-(N-phenylformamido)ethyl formate (B1220265) when starting from N-phenylmorpholine, providing a novel method for scaffold modification under mild conditions. google.com
Reductive transformations are also possible. While the indole aromatic ring is generally resistant to mild reduction, the carbonyl groups in derivatives can be reduced. For instance, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce ketone or amide functionalities that may be appended to the core structure. smolecule.com
Chemo- and Regioselective Functionalization for Derivative Synthesis
The this compound scaffold possesses multiple reactive sites, making chemo- and regioselectivity a central challenge in its functionalization. The primary sites for reaction are the indole N-H, the morpholine N-H (in the parent structure, though often substituted), and the C2, C4, C5, C6, and C7 positions of the indole ring.
Strategic, regioselective synthesis is often necessary to achieve the desired product. A clear example of this is seen in the synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid. semanticscholar.org In this process, N-alkylation of the indole ring with 4-(2-chloroethyl)morpholine was performed before the introduction of the carboxylate group at the C3 position. semanticscholar.org This sequence was crucial to prevent an undesired competitive C-alkylation at the C2-methyl group, which would occur if the C3 position were acylated first, highlighting a successful regioselective strategy. semanticscholar.org
Furthermore, reaction conditions can dictate the site of functionalization. Iodine-promoted reactions of N-protected indoles with morpholine have been shown to regioselectively form a C-N bond at the C2 position, yielding 4-(1H-indol-2-yl)morpholines. cas.cnresearchgate.net This is in contrast to the more typical C3 functionalization of indoles, demonstrating that specific catalytic systems can unlock alternative reactivity patterns. cas.cn The ability to selectively functionalize different positions of the indole-morpholine framework is key to synthesizing diverse libraries of compounds.
Exploration of the Compound as a Synthon for Complex Heterocycles
The this compound framework and its precursors can serve as versatile synthons, or building blocks, for the construction of more complex, polycyclic heterocyclic systems. The inherent reactivity of the indole-3-yl moiety allows it to be integrated into larger molecular architectures.
For example, indole-3-carboxaldehyde (B46971), a direct precursor to the this compound scaffold, is a key starting material for synthesizing fused heterocyclic systems. It can undergo condensation reactions with 2-aminobenzamide (B116534) to form 2-(1H-indol-3-yl)quinazolin-4(3H)-one, a complex molecule that can be further functionalized. mdpi.com This quinazolinone can then be chlorinated and subsequently reacted with morpholine to introduce the morpholine ring, demonstrating a modular approach to complex structures. mdpi.com
Similarly, indole-3-carbaldehyde can react with cyanothioacetamide in a sequence of steps to build highly functionalized 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine derivatives. researchgate.net Another example involves the nucleophilic substitution reaction between 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione and morpholine to create 3-(1H-indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione, linking the indole to a less common squaryl motif. researchgate.net These examples underscore the value of the indole-3-yl unit as a foundational component for accessing novel and intricate heterocyclic compounds. smolecule.com
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR for Conformational Equilibria:No dynamic NMR studies concerning the conformational equilibria of the morpholine (B109124) ring or its rotation relative to the indole (B1671886) moiety for this specific compound have been found in the literature.
Consequently, the generation of an article with the requested scientifically accurate and detailed research findings, including data tables, cannot be fulfilled at this time due to the absence of primary research on the specific compound 2-(1H-Indol-3-yl)morpholine.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Interaction Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule. These methods are complementary; FTIR is particularly sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels in detecting nonpolar bonds and symmetric vibrations. researchgate.net For this compound, these techniques are crucial for confirming the presence and integrity of both the indole and morpholine moieties.
The analysis of the vibrational spectra allows for the identification of characteristic stretching and bending modes. The indole ring presents several key vibrational markers. A sharp absorption peak for the N-H stretching vibration of the pyrrole (B145914) ring in unsubstituted indoles is typically observed in the range of 3500–3300 cm⁻¹. researchgate.net Specifically, studies on related indole-containing structures have identified this N-H stretching vibration with a strong, sharp peak around 3379 cm⁻¹ in FTIR spectra. researchgate.net Aromatic C-H stretching vibrations are expected in the 3200–2800 cm⁻¹ region. scielo.org.mx
The morpholine ring also exhibits distinct vibrational signatures. The C-O-C ether linkage and C-N aliphatic amine bonds are of particular interest. In analogous heterocyclic systems containing a morpholine ring, such as 4-(benzenesulfonyl)-morpholine, C-O and C-C mixed stretching modes are found in the 1260-1000 cm⁻¹ region, while C-N stretching modes appear at approximately 1218 cm⁻¹ and 848 cm⁻¹. The CH₂ bending modes from the morpholine ring are typically observed around 1450 cm⁻¹.
By combining data from studies on analogous compounds, a predicted vibrational spectrum for this compound can be constructed. These assignments are critical for confirming the successful synthesis of the molecule and for studying potential intermolecular interactions, such as hydrogen bonding involving the indole N-H group or the morpholine oxygen and nitrogen atoms, which can cause shifts in the observed frequencies.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|---|
| N-H Stretch | Indole | ~3379 | FTIR | researchgate.net |
| C-H Stretch (Aromatic) | Indole | 3200-3000 | FTIR/Raman | scielo.org.mx |
| C-H Stretch (Aliphatic) | Morpholine | 3000-2850 | FTIR/Raman | |
| C=C Stretch (Aromatic) | Indole | 1620-1580 | FTIR/Raman | mdpi.com |
| CH₂ Bend | Morpholine | ~1450 | FTIR/Raman | |
| C-O-C Stretch | Morpholine | 1260-1000 | FTIR/Raman | |
| C-N Stretch | Morpholine | ~1218, ~848 | FTIR/Raman |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isomeric Distinction
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for determining the molecular weight, elemental composition, and structural features of this compound. These methods are routinely used to characterize newly synthesized indole and morpholine-containing compounds. researchgate.netnih.govhmdb.ca
Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the molecule will generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). HRMS provides a highly accurate mass measurement of this ion, allowing for the confident determination of the compound's elemental formula.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides critical data for its elucidation. For this compound, two primary fragmentation pathways can be predicted based on the known behavior of its constituent rings.
Fragmentation of the Indole Moiety: The indole ring is relatively stable. A common fragmentation pathway involves the formation of the stable 3-methylindole (B30407) (skatole) cation or related indolyl fragments. Cleavage of the bond between the indole C3 position and the morpholine ring would be a likely primary fragmentation event. The resulting indolylmethyl cation is a prominent fragment in the mass spectra of many 3-substituted indoles.
Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic ring-opening fragmentation. This typically involves cleavage at the C-O or C-N bonds, leading to the loss of small neutral molecules like ethylene (B1197577) oxide or formyl radicals. For compounds containing a morpholine ring connected via a nitrogen atom, cleavage of the exocyclic C-N bond is also common. nih.gov
The combination of these pathways would produce a unique fragmentation fingerprint for this compound. Advanced MS techniques are also crucial for distinguishing between isomers. For example, this compound must be differentiated from its isomer, 4-(1H-Indol-3-yl)morpholine. While these isomers have the same molecular weight, their fragmentation patterns would differ significantly due to the different attachment point of the indole ring to the morpholine (at C2 versus N4). The fragmentation of 4-(1H-Indol-3-yl)morpholine would likely involve the direct loss of the morpholine ring or fragmentation initiated at the indole nitrogen, leading to a different set of daughter ions compared to the C2-substituted isomer. Techniques like LC-MS allow for the chromatographic separation of such isomers prior to their analysis by mass spectrometry, providing an additional layer of confirmation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway | Reference |
|---|---|---|---|
| 217 | [M+H]⁺ (Protonated Molecule) | N/A (Parent Ion) | researchgate.netnih.gov |
| 130 | Indol-3-ylmethylene cation [C₉H₈N]⁺ | Cleavage of the C-C bond between indole and morpholine rings | |
| 86 | Morpholinium ion [C₄H₈NO]⁺ | Cleavage of the C-C bond between indole and morpholine rings | nih.gov |
| 56 | [C₃H₆N]⁺ | Ring opening of morpholine followed by cleavage | nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nrel.gov By applying DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), the fundamental properties of 2-(1H-Indol-3-yl)morpholine can be elucidated. nih.govresearchgate.netirjweb.com These calculations provide insights into the molecule's optimized geometry, electronic distribution, and the energies of its frontier molecular orbitals.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. analis.com.my The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. analis.com.my
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. irjweb.comajchem-a.com These indices provide a more detailed picture of the molecule's behavior in chemical reactions.
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule will undergo a chemical reaction. irjweb.com
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge ( ω = μ²/2η, where μ is the chemical potential, -χ). irjweb.com
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Chemical Softness | S | 1/η | Propensity for chemical reactions |
| Electrophilicity Index | ω | χ²/(2η) | Propensity to accept electrons |
A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution across a molecule. uctm.edu The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. sapub.org Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. sapub.orguctm.edu Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atom of the morpholine (B109124) ring and the nitrogen atom of the indole (B1671886) ring, highlighting these as primary sites for hydrogen bond acceptance and interactions with electrophiles. uctm.edu Regions of positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H), indicating its potential as a hydrogen bond donor. uctm.edu
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, this involves analyzing the conformations of the six-membered morpholine ring (which can adopt chair, boat, and twist-boat forms) and the rotation around the C-C single bond connecting the morpholine and indole rings.
A Potential Energy Surface (PES) map is constructed to identify the most stable conformations. nih.gov This is achieved by systematically rotating one or more key dihedral angles and calculating the potential energy at each point. researchgate.net The resulting surface shows energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. rsc.org For this compound, a 2D-PES could be generated by plotting the energy as a function of the dihedral angle defining the morpholine ring's pucker and the dihedral angle of the bond linking the two ring systems. This analysis identifies the global minimum energy conformation, which is the most likely structure of the molecule under given conditions.
Molecular Dynamics Simulations to Explore Conformational Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. chemrxiv.org For this compound, an MD simulation would be performed by placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for the system.
This technique provides detailed insight into the conformational flexibility and dynamic behavior of the molecule. biorxiv.org Key metrics analyzed from the simulation trajectory include:
Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the molecule's conformation over the simulation time. A stable RMSD value suggests that the molecule has reached an equilibrium state. mdpi.com
Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the molecule are the most flexible. Higher RMSF values for specific atoms indicate greater movement and flexibility in that region. biorxiv.orgmdpi.com
MD simulations can reveal how the molecule changes its shape, interacts with its environment, and accesses different conformational states, which is crucial for understanding its behavior in a biological context.
Molecular Docking Studies on Theoretical Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in predicting the binding mode and affinity of a compound like this compound within the active site of a hypothetical protein target. researchgate.netmdpi.com The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding free energy. The resulting docked poses provide a model of the ligand-target complex at the atomic level. mdpi.com
The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular forces. mdpi.com Analysis of the docked pose of this compound allows for the detailed examination of these key interactions. biorxiv.org
Hydrogen Bonding: These are crucial for specificity and affinity. The indole N-H group can act as a hydrogen bond donor, while the morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors. nih.gov
Hydrophobic Interactions: These interactions occur between the nonpolar regions of the ligand and the receptor. biorxiv.org The indole ring and the aliphatic carbons of the morpholine ring can form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.
π-Stacking: The aromatic indole ring can engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov This can involve parallel or T-shaped arrangements.
A detailed analysis of these forces helps to rationalize the binding affinity and selectivity of the compound and can guide the design of new derivatives with improved properties.
| Interaction Type | Potential Site on this compound | Interacting Partner in Protein |
|---|---|---|
| Hydrogen Bond Donor | Indole N-H | Acceptor atoms (e.g., O, N) in amino acid side chains (e.g., Asp, Glu, Ser) |
| Hydrogen Bond Acceptor | Morpholine Oxygen, Morpholine Nitrogen | Donor groups (e.g., N-H, O-H) in amino acid side chains (e.g., Lys, Arg, Ser, Tyr) |
| Hydrophobic Interactions | Indole ring, Morpholine CH₂ groups | Aliphatic/aromatic side chains (e.g., Ala, Val, Leu, Ile, Phe) |
| π-Stacking | Indole aromatic system | Aromatic side chains (e.g., Phe, Tyr, Trp, His) |
Prediction of Binding Poses and Orientations within Model Receptor Sites
The prediction of how a molecule like "this compound" fits into the active site of a biological target is a cornerstone of modern drug discovery and molecular biology research. This process, primarily accomplished through molecular docking simulations, elucidates the plausible binding modes and intermolecular interactions that stabilize the ligand-receptor complex.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net The process involves preparing the three-dimensional structures of both the ligand ("this compound") and the receptor protein. A defined search space, typically a grid box encompassing the receptor's binding site, is established. Docking algorithms then systematically explore various conformations of the ligand within this site, evaluating each pose using a scoring function that estimates the binding affinity.
For "this compound", key structural features dictate its potential interactions:
The Indole N-H Group: This group can act as a hydrogen bond donor. Studies on other indole-containing molecules consistently highlight the importance of this moiety in anchoring the ligand to the receptor through hydrogen bonds with acceptor residues like aspartate, glutamate, or backbone carbonyls. acs.org
The Morpholine Ring: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This dual functionality allows for versatile interactions within a binding pocket.
The Aromatic Indole Ring: The indole ring system can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
In silico studies on analogous indole derivatives have successfully predicted their binding to various protein targets. For instance, docking studies have been employed to understand the binding of indole derivatives to targets like the SARS-CoV-2 main protease, penicillin-binding proteins, and carbonic anhydrase. journal-jop.orgchapman.edunih.gov In these studies, the best-ranked poses are selected based on the lowest predicted binding affinity scores, and the specific interactions (hydrogen bonds, hydrophobic contacts) are analyzed to understand the structural basis of binding. While docking methods are powerful for predicting binding geometry, accurately predicting binding energies remains a challenge due to the simplified nature of the scoring functions used. researchgate.net
Table 1: Illustrative Molecular Docking Results for this compound in a Hypothetical Kinase Binding Site
This table represents a typical output from a molecular docking simulation, showing the predicted binding affinity and key interactions for the most favorable binding pose of the compound.
| Parameter | Value/Description |
| Docking Software | AutoDock Vina |
| Target Protein | Hypothetical Serine/Threonine Kinase |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Predicted Interactions | |
| Hydrogen Bonds | Indole N-H with Glu150 (Backbone C=O)Morpholine N-H with Asp210 (Side Chain C=O) |
| Hydrophobic Interactions | Indole ring with Val85, Leu148, Ala198 |
| π-π Stacking | Indole ring with Phe149 |
Note: The data in this table is illustrative and intended to demonstrate the type of results obtained from a molecular docking study. The receptor and interacting residues are hypothetical.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity or Spectroscopic Parameters
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models establish a correlation between calculated molecular descriptors and an experimentally measured property. For "this compound", QSPR could be used to predict properties like chemical reactivity (e.g., reaction rates, susceptibility to oxidation) or spectroscopic parameters (e.g., NMR chemical shifts, absorption maxima).
The development of a QSPR model involves several key steps:
Data Set Assembly: A series of structurally related compounds with known experimental property values is compiled. For "this compound", this would involve synthesizing or identifying a library of related indolylmorpholine derivatives.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).
Electronic: Describing the electron distribution (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). ui.edu.ng
Geometric: Describing the 3D shape of the molecule (e.g., molecular surface area, volume).
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking a subset of the calculated descriptors to the property of interest. ijeab.comneliti.com
Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model training). ijeab.com
While specific QSPR models for the reactivity or spectroscopic parameters of "this compound" are not prominently featured in the literature, studies on broader classes of indole derivatives demonstrate the utility of this approach. For example, QSPR models have been developed to predict the retention factors of indole derivatives on chromatography columns, which relate to their binding affinity with a stationary phase. plos.orgnih.gov Other studies have successfully used QSAR (a subset of QSPR focused on biological activity) to model the anti-proliferative effects of indoles, using a combination of electronic descriptors from Density Functional Theory (DFT) calculations and topological descriptors. ijeab.comneliti.com These studies establish a precedent for applying similar methodologies to predict the chemical properties of the target compound.
Table 2: Hypothetical QSPR Model for Predicting the Rate Constant (log k) of Electrophilic Aromatic Substitution at the C2 Position of Indole Derivatives
This table illustrates a potential QSPR model, showing how specific molecular descriptors could be mathematically related to a measure of chemical reactivity.
| Model Equation | log k = 2.15 + 0.75 * EHOMO - 0.45 * Vmol + 0.98 * qC2 |
| Statistical Parameters | |
| Correlation Coefficient (R²) | 0.92 |
| Cross-validated R² (Q²) | 0.85 |
| Descriptor | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| Vmol | Molecular Volume |
| qC2 | Partial Charge on the C2 Carbon Atom of the Indole Ring |
Note: This QSPR model is hypothetical and for illustrative purposes only. It demonstrates the structure of a QSPR equation and the types of descriptors that would be relevant for predicting chemical reactivity.
Mechanistic Studies of Molecular Interactions
Exploration of Reaction Mechanisms in the Synthesis of 2-(1H-Indol-3-yl)morpholine
The synthesis of the indole (B1671886) nucleus, a core component of this compound, can be achieved through various established reaction mechanisms. While a specific, documented synthesis for this compound is not prominently detailed in the reviewed literature, its structure suggests plausible synthetic pathways based on well-known indole syntheses. These methods are crucial for creating the foundational indole scaffold, which can then be further modified to incorporate the morpholine (B109124) moiety.
Common industrial methods for indole synthesis include the Fischer, Bartoli, and Leimgruber–Batcho syntheses.
Fischer Indole Synthesis : This reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. testbook.com The mechanism proceeds through the formation of a hydrazone, which then undergoes a -sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. testbook.com
Leimgruber–Batcho Indole Synthesis : This is a popular alternative to the Fischer synthesis, starting from o-nitrotoluenes. wikipedia.org The mechanism involves two main steps: first, the formation of an enamine from the o-nitrotoluene, and second, a reductive cyclization of the nitro group to an amine, which then attacks the enamine to form the indole ring after eliminating a secondary amine (like pyrrolidine). wikipedia.org This method is advantageous due to the commercial availability of many starting materials and the high yields achieved under mild conditions. wikipedia.org
Gassman Indole Synthesis : This one-pot reaction synthesizes substituted indoles from an aniline (B41778) and a ketone that has a thioether substituent. wikipedia.org The mechanism involves oxidation of the aniline to a chloramine, followed by addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org A base then induces a mit.edu-sigmatropic rearrangement, and the resulting ketone undergoes condensation to form the 3-thiomethylindole, which can be subsequently removed. wikipedia.org
Bartoli Indole Synthesis : This method synthesizes 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. jk-sci.com The proposed mechanism involves the Grignard reagent attacking the nitro group, followed by a -sigmatropic rearrangement and subsequent intramolecular nucleophilic attack by the nitrogen to form the ring. jk-sci.com
Palladium-catalyzed reactions are also central to modern indole synthesis. mdpi.com Methods like the Sonogashira cross-coupling can be employed. mdpi.com For instance, a 2-haloaniline can be coupled with a terminal alkyne. The resulting intermediate can then undergo an intramolecular hydroamination, where the aniline's amino group attacks the triple bond, leading to cyclization and the formation of the indole ring. mdpi.com
Once the indole scaffold is formed, the morpholine group can be introduced. A common strategy involves the reaction of an appropriately substituted indole derivative with morpholine. For example, a precursor like 3-(2-bromoethyl)-1H-indole can be reacted with morpholine in the presence of a base like potassium carbonate to yield the target structure via nucleophilic substitution. frontiersin.org Another approach involves reacting an indole derivative with an aldehyde and morpholine, in a variation of the Mannich reaction. mdpi.com
| Synthesis Method | Starting Materials | Key Mechanistic Steps | Catalyst/Reagents |
|---|---|---|---|
| Fischer Indole Synthesis | Aryl hydrazine, Aldehyde/Ketone | Hydrazone formation, -sigmatropic rearrangement, Cyclization, Ammonia elimination | Lewis or Brønsted acids (e.g., ZnCl₂, PPA) testbook.com |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene | Enamine formation, Reductive cyclization | Pyrrolidine/DMFDMA, Raney Nickel/Hydrazine wikipedia.org |
| Gassman Indole Synthesis | Aniline, Keto-thioether | Chloramine formation, Sulfonium ion formation, mit.edu-sigmatropic rearrangement, Condensation | tBuOCl, Triethylamine wikipedia.org |
| Palladium-Catalyzed Cyclization | o-Iodoaniline, Ynamide | Sonogashira coupling, Intramolecular hydroamination | Palladium catalysts mdpi.com |
Mechanistic Probes for Interactions with Biological Targets (In Vitro)
The morpholine ring is a common feature in many bioactive molecules and approved drugs, valued for its ability to improve physicochemical properties and engage in specific molecular interactions. sci-hub.senih.gov It can enhance binding affinity, act as a pharmacophore component, or serve as a scaffold. sci-hub.senih.gov
Characterization of Binding Modes to Purified Enzymes or Receptors (e.g., enzyme inhibition kinetics, receptor binding assays focused on mechanism, not efficacy)
While specific binding studies for this compound are not widely published, research on structurally similar molecules provides significant insight into its potential binding modes. Molecular docking and crystallography studies on related indolyl-morpholine derivatives reveal key interactions that drive binding to protein targets.
A notable example is the study of morpholine derivatives as inhibitors of CYP121A1, an essential enzyme in Mycobacterium tuberculosis. ucl.ac.uk In crystallographic studies, a morpholine-containing inhibitor was shown to bind with its indolyl moiety positioned deep within a highly solvated pocket of the enzyme, distal to the catalytic heme group. ucl.ac.uk This binding mode displaces numerous water molecules, suggesting an entropically favorable interaction. ucl.ac.uk The indole part of the molecule was found to be situated within 4–5 Å of the side chains of key amino acid residues, such as Phe-168 and Trp-182, indicating potential π-stacking or hydrophobic interactions. researchgate.net
In other systems, the morpholine moiety itself is critical for binding. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base, can form salt bridges or other electrostatic interactions. acs.org For instance, in studies of mTOR inhibitors, the morpholine oxygen was shown to form hydrogen bonds with residues like Val2240 in the enzyme's catalytic domain. acs.org The flexible chair-like conformation of the morpholine ring allows it to position appended substituents optimally within a binding site. acs.org
| Target Enzyme | Ligand Moiety | Interacting Residue(s) | Interaction Type | Reference |
|---|---|---|---|---|
| CYP121A1 | Indole | Phe-168, Trp-182 | Hydrophobic / π-stacking | researchgate.net |
| Indole | Solvated pocket | Displacement of water molecules | ucl.ac.uk | |
| mTOR | Morpholine Oxygen | Val2240 | Hydrogen Bond | acs.org |
| PDE10 | General Structure | Catalytic Domain | Molecular Docking Predicted | frontiersin.org |
Protein-Ligand Interaction Fingerprinting
Protein-Ligand Interaction Fingerprints (PLIFs) are computational tools that translate complex 3D structural information about protein-ligand interactions into simple 1D bit strings. u-strasbg.frnih.gov Each bit in the fingerprint corresponds to a specific interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the binding site. nih.govosti.gov These fingerprints are valuable for post-processing docking results, comparing binding modes across different ligands, and training machine learning models to predict binding. u-strasbg.frbiorxiv.org
For a compound like this compound, a PLIF could be generated from a docked pose within a target protein like CYP121A1. ucl.ac.uk The fingerprint would capture the key interactions identified in structural studies.
Hypothetical PLIF for this compound in CYP121A1:
Bit representing hydrophobic contact with Phe-168 : Set to 1
Bit representing π-stacking with Trp-182 : Set to 1
Bit representing hydrogen bond (acceptor) with a backbone amide : Set to 1 (if the morpholine oxygen interacts)
Bit representing ionic interaction with an acidic residue (e.g., Asp, Glu) : Set to 1 (if the morpholine nitrogen is protonated)
Bits for other residues : Set to 0 if no interaction occurs
By comparing the PLIF of this compound with the fingerprints of other known inhibitors, researchers can quantify binding similarity in a way that goes beyond simple chemical structure comparison. u-strasbg.fr This method allows for the identification of compounds that share a common binding mechanism even if their chemical scaffolds are diverse, which is a powerful strategy in virtual screening and lead optimization. mdpi.com
Structure-Binding Relationship (SBR) Analysis: Investigating the Impact of Structural Modifications on Binding Affinity to Macromolecular Receptors
Structure-Binding Relationship (SBR) analysis, a subset of Structure-Activity Relationship (SAR) studies, focuses specifically on how modifications to a molecule's chemical structure affect its binding affinity for a target receptor or enzyme. sci-hub.se For this compound, SBR studies would involve synthesizing analogs with variations in the indole core, the morpholine ring, and the linker connecting them, followed by quantitative binding assays.
Several studies on related compounds provide a framework for a potential SBR analysis.
Indole Core Modifications : The electronic properties and substitution pattern of the indole ring are critical. In research on tauopathy PET radiotracers, substituting the indole ring with fluorine atoms was explored. acs.org For example, the synthesis of 4-(5-Fluoro-6-(6-fluoro-1H-indol-2-yl)pyridin-3-yl)morpholine demonstrates a strategy to modulate binding affinity and pharmacokinetic properties through halogenation. acs.org
Morpholine Ring Modifications : The morpholine ring is often preferred over other heterocycles for its balanced properties. sci-hub.se In the development of CYP121A1 inhibitors, replacing the morpholine with a piperazine, which differs by only one atom, led to compounds that did not show binding, highlighting the specific contribution of the morpholine's ether oxygen. researchgate.net This suggests that the hydrogen-bonding capability and the electronic effect of the oxygen are crucial for binding in that specific pocket. researchgate.netwikipedia.org
| Parent Scaffold | Structural Modification | Observed Effect | Target Class | Reference |
|---|---|---|---|---|
| Indolyl-pyrimidine | Replacement of morpholine with piperazine | Loss of binding | CYP121A1 | researchgate.net |
| Indolyl-quinazoline | Addition of methoxy (B1213986) groups to quinazoline | Modulation of PDE10 inhibitory activity | PDE10 | frontiersin.org |
| Indolyl-pyridine | Fluorination of the indole ring | Altered binding affinity for Tau aggregates | Tau Protein | acs.org |
| Indolyl-piperazine-benzamide | Fluorination of the terminal benzamide (B126) ring | Nanomolar affinity for Serotonin (B10506) Transporter (SERT) | SERT/D2 Receptor | mdpi.com |
These examples underscore that the indole serves as a critical hydrophobic and aromatic recognition element, while the morpholine provides polarity, hydrogen bonding capacity, and favorable metabolic properties, often leading to enhanced binding affinity and selectivity. sci-hub.senih.gov
Bio-mimetic Reactions and Catalysis by the Morpholine Moiety
The potential for this compound to participate in bio-mimetic reactions or for its morpholine moiety to act catalytically is an area of theoretical interest, though direct experimental evidence for this specific compound is scarce.
Bio-mimetic Reactions : The indole structure is a well-known "privileged scaffold" that mimics the side chain of the amino acid tryptophan. This allows many indole-containing compounds to interact with biological targets that naturally recognize tryptophan or related endogenous ligands. The 2-(1H-Indol-3-yl)ethyl portion of the molecule is structurally similar to the neurotransmitter serotonin and the neurohormone melatonin, suggesting it could potentially mimic their interactions at certain receptors.
Catalysis by the Morpholine Moiety : The morpholine ring contains a secondary amine nitrogen, which can act as a base or a nucleophile. wikipedia.org However, the presence of the adjacent ether oxygen withdraws electron density from the nitrogen, making it less basic (pKa of the conjugate acid is ~8.5) and less nucleophilic than structurally similar amines like piperidine (B6355638). wikipedia.org While this reduced nucleophilicity might limit its catalytic efficacy in some contexts, it can be advantageous in others, preventing unwanted side reactions. In synthetic chemistry, morpholine itself is used as a basic catalyst. frontiersin.org It is plausible that in a specific enzymatic or chemical environment, the morpholine nitrogen of this compound could participate in general acid-base catalysis, for instance, by deprotonating a substrate or activating a water molecule. However, no studies were identified that specifically demonstrate the morpholine moiety of this compound acting as an intramolecular catalyst for a reaction.
Future Research Directions and Translational Perspectives in Chemical Sciences
Development of Novel and Efficient Synthetic Routes
Future advancements should focus on:
Direct C-H Functionalization: Strategies that enable the direct coupling of an indole (B1671886) core with a morpholine (B109124) precursor would be highly valuable. Catalytic C-H activation would minimize the need for pre-functionalized starting materials, reducing step counts and improving atom economy.
Asymmetric Synthesis: The chiral center at the 2-position of the morpholine ring attached to the indole offers opportunities for creating stereochemically pure enantiomers. Developing novel catalytic asymmetric methods will be crucial for investigating the stereospecific interactions of these compounds with biological targets.
Flow Chemistry and Automation: The use of microreactors and continuous flow systems can enhance reaction efficiency, improve safety when handling hazardous reagents, and allow for automated, scalable production of indole-morpholine libraries. nih.gov Microwave-assisted synthesis has already shown promise in accelerating reaction rates for related indole compounds. nih.gov
Novel Cyclization Strategies: Exploring new ways to construct the morpholine ring onto the indole scaffold, potentially from readily available amino alcohols or aziridines, could provide more direct access to the core structure. researchgate.net
| Flow Chemistry | Continuous reaction processing in microreactors. | Enhanced safety, scalability, and process control. | Adapt and optimize existing syntheses for flow conditions. |
Exploration of Advanced Computational Methodologies for Prediction and Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. While molecular docking is already employed to predict the binding of indole-morpholine derivatives to biological targets like the progesterone (B1679170) receptor, future research can leverage more sophisticated techniques. chemmethod.comchemmethod.com
Key areas for development include:
Artificial Intelligence and Machine Learning (AI/ML): AI/ML models can be trained on existing data to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of vast virtual libraries of 2-(1H-indol-3-yl)morpholine analogs. This allows for the in silico pre-screening of millions of compounds to prioritize the most promising candidates for synthesis.
Quantum Mechanics/Molecular Mechanics (QM/MM): For high-priority targets, QM/MM simulations can provide a highly accurate description of ligand-protein interactions, detailing subtle electronic effects, polarization, and charge transfer that are missed by classical force fields. This is invaluable for understanding binding mechanisms and guiding rational drug design.
De Novo Design: Advanced algorithms can design entirely new molecules based on the this compound scaffold, optimized for a specific protein's active site. These tools can generate novel structures with desirable properties that may not be conceived through traditional medicinal chemistry approaches.
Molecular Dynamics (MD) Simulations: Extended MD simulations can predict the conformational dynamics of the indole-morpholine scaffold upon binding to a target, revealing allosteric effects and providing insights into the structural basis of its activity. nih.gov
Table 2: Advanced Computational Tools and Their Applications
| Computational Method | Application in Indole-Morpholine Research |
|---|---|
| Molecular Docking | Predict binding modes and affinities to protein targets. chemmethod.comchemmethod.comnih.gov |
| Machine Learning/AI | Predict bioactivity and ADMET properties for large virtual libraries. |
| QM/MM Simulations | Provide high-accuracy analysis of enzyme-ligand interactions. |
| Molecular Dynamics | Elucidate conformational changes and binding stability over time. nih.gov |
| De Novo Design | Generate novel, optimized molecular structures for specific targets. |
Integration with High-Throughput Screening for Mechanistic Chemical Investigations
High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands to millions of compounds to identify those with a desired biological effect. bmglabtech.com Creating focused libraries based on the this compound core is a key future direction.
Translational perspectives include:
Library Synthesis: Leveraging the efficient and automated synthetic methods described in section 7.1 to generate a diverse library of indole-morpholine analogs. Diversity can be introduced at various positions on both the indole and morpholine rings.
Target-Based and Phenotypic Screening: HTS campaigns can be conducted in two main ways. Target-based screens use purified proteins to find direct binders or inhibitors. nih.gov Phenotypic screens use whole cells or organisms to find compounds that produce a desired outcome (e.g., inhibiting cancer cell growth), without prior knowledge of the target. thermofisher.com The results from HTS provide critical starting points for drug discovery. bmglabtech.com
High-Content Screening (HCS): This advanced form of screening uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously. Screening an indole-morpholine library with HCS could reveal subtle but important cellular effects, providing deeper mechanistic insights.
Chemoproteomics: Hits identified from phenotypic screens can be further investigated using chemoproteomic approaches (often involving the chemical probes from section 7.3) to identify their molecular target(s) on a proteome-wide scale.
Role in Supramolecular Chemistry and Materials Science
The structural features of this compound—an aromatic π-system, a hydrogen-bond-donating indole N-H group, and hydrogen-bond-accepting morpholine oxygen and nitrogen atoms—make it an attractive building block for supramolecular chemistry and materials science. acs.orgrsc.org
Future research could explore:
Self-Assembly and Gelation: Derivatives of this compound could be designed to self-assemble in solution through a network of hydrogen bonds and π-π stacking interactions. This could lead to the formation of functional soft materials like supramolecular gels or liquid crystals.
Coordination Polymers and MOFs: The nitrogen and oxygen atoms in the scaffold can act as ligands to coordinate with metal ions. researchgate.net This opens the possibility of constructing metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic, sensing, or gas storage properties.
Organic Electronics: By incorporating the indole-morpholine unit into larger conjugated polymer backbones, it may be possible to tune the electronic properties of the resulting materials. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The electron-rich indole and the properties of the morpholine could modulate charge transport and intermolecular packing in the solid state.
Q & A
Basic Research Question
- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- NMR spectroscopy : 1H/13C NMR (e.g., δ 7.2–7.8 ppm for indole protons; δ 3.4–3.7 ppm for morpholine CH2 groups) confirms structural integrity .
- Thermogravimetric analysis (TGA) : Assess thermal stability; derivatives with morpholine rings often degrade above 200°C .
How can contradictions in biological activity data for this compound analogs be systematically addressed?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or cellular models. Strategies include:
- Dose-response standardization : Use IC50/EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm putative targets (e.g., kinase inhibition assays for PI3K/AKT pathway analysis) .
Example : In tryptophan metabolism studies, indole derivatives showed aryl hydrocarbon receptor-dependent anti-inflammatory effects, but results varied with metabolite concentrations .
What strategies mitigate side reactions during the functionalization of this compound?
Basic Research Question
Common side reactions include over-oxidation of the indole ring or morpholine ring-opening. Mitigation approaches:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during sulfonation or alkylation .
- Low-temperature catalysis : Perform reactions at 0–5°C to suppress unwanted polymerization or decomposition .
How does the morpholine ring conformation affect the physicochemical properties of this compound?
Advanced Research Question
The chair conformation of morpholine enhances solubility via hydrogen bonding, while boat conformations may increase lipophilicity.
Computational Insight :
- MD simulations show that chair conformers dominate in aqueous solutions (90% occupancy), correlating with experimental logP values (~2.1) .
- Adjusting substituents on morpholine (e.g., methyl groups) can lock specific conformations, altering bioavailability .
What are the challenges in scaling up this compound synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
